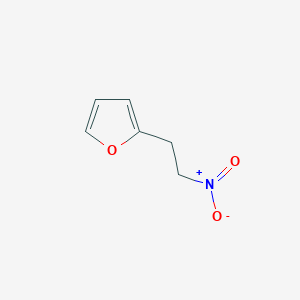

2-(2-Nitroethyl)furan

Descripción

2-(2-Nitroethyl)furan (CAS: 5462-90-8) is a nitroalkyl-substituted furan derivative with the molecular formula C₆H₇NO₃ and a molecular weight of 141.13 g/mol (calculated for the neutral form; HRESIMS data shows [M+Na]⁺ at m/z 164.0322 ). The compound is synthesized via the Henry reaction, a nitroaldol condensation, which involves the coupling of nitromethane with a furan-derived aldehyde . Key spectral data includes:

- IR (νmax): 3108, 2926, 1632, 1555, 1432 cm⁻¹ (indicative of nitro and furan moieties).

- ¹H NMR (δH): 7.34–7.26 (1H, s, furan H), 4.66–4.62 (2H, t, J = 7.2 Hz, CH₂NO₂), 3.38–3.35 (2H, t, J = 7.0 Hz, CH₂-furan).

- ¹³C NMR (δC): 149.3 (furan C-O), 73.3 (CH₂NO₂), 26.0 (CH₂-furan) .

The compound exists as a liquid at room temperature and is purified via silica gel chromatography . Its reactivity and applications are influenced by the electron-withdrawing nitro group, which enhances susceptibility to nucleophilic attacks and redox reactions.

Propiedades

IUPAC Name |

2-(2-nitroethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQAMTGSMRTUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280269 | |

| Record name | 2-(2-nitroethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-90-8 | |

| Record name | 5462-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-nitroethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethyl)furan typically involves the nitration of furan derivatives. One common method is the electrophilic nitration of 2-unsubstituted furans using a mixture of nitric acid and acetic acid. Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by oxidation of the resulting 2-(2-nitroethyl)phenols .

Industrial Production Methods: Industrial production of 2-(2-Nitroethyl)furan may involve large-scale nitration processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of hypervalent iodine compounds, such as phenyl iodosodiacetate, in the presence of tetrabutylammonium iodide and triethylamine as a base, has been reported to be effective for the preparation of nitrobenzofurans .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Nitroethyl)furan undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic reagents like acetyl nitrate for nitration, sulfur trioxide for sulfonation, and bromine for halogenation.

Major Products:

Oxidation: Formation of nitrobenzofurans.

Reduction: Formation of aminoethylfuran derivatives.

Substitution: Formation of nitro, sulfonyl, or halogenated furan derivatives.

Aplicaciones Científicas De Investigación

2-(2-Nitroethyl)furan has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiparasitic activities.

Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mecanismo De Acción

The mechanism of action of 2-(2-Nitroethyl)furan involves its interaction with biological targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Nitro-Substituted Furan Derivatives

(a) (E)-2-(2-Nitroethenyl)furan (Nitrovinyl Derivative)

- Structure: Features a nitrovinyl (–CH=CHNO₂) group instead of nitroethyl (–CH₂CH₂NO₂).

- Synthesis: Prepared via Knoevenagel condensation of furfural and nitromethane using isobutylamine as a catalyst .

- Physical Properties: Crystalline solid (mp 74.5°C) with extended conjugation, evidenced by a shortened C1–C5 bond (1.430 Å) and coplanar nitroalkenyl-furan system .

- Reactivity: The conjugated nitrovinyl group enhances electrophilicity, enabling participation in cycloaddition reactions. This contrasts with the saturated nitroethyl group, which lacks such conjugation .

- Bioactivity: Nitroalkenyl furans exhibit antibacterial and antifungal properties, though 2-(2-nitroethyl)furan’s bioactivity remains less studied .

(b) 2-(4-Bromophenyl)-5-(2-nitroethenyl)furan

- Structure: Combines a bromophenyl and nitroethenyl substituent.

- Molecular Weight: 294.1 g/mol.

(c) 2-Bromo-1-(2-furyl)-2-nitroethylene

Alkyl-Substituted Furan Derivatives

(a) 2-Ethylfuran

- Structure: Simple ethyl (–CH₂CH₃) substituent.

- Physical Properties: Liquid (bp ~63–65°C), lower polarity due to the absence of a nitro group .

- Applications: Primarily used as a flavoring agent, contrasting with nitroethyl derivatives’ synthetic versatility .

(b) trans-2-(2-Pentenyl)furan

Methylfurans and Toxicity Considerations

- 2-Methylfuran and 3-Methylfuran: These alkylfurans exhibit hepatotoxicity in rodents, with liver damage observed at doses >10 mg/kg .

- Nitroethyl vs. Methyl Groups: While methylfurans primarily affect the liver, nitroethyl derivatives may introduce additional toxicity pathways (e.g., nitroreductase-mediated mutagenicity), though specific studies are lacking .

Data Tables

Table 1: Physical and Chemical Properties

Critical Analysis of Substituent Effects

- Nitroethyl vs. Nitroethenyl: The saturated nitroethyl group reduces conjugation, limiting electronic delocalization but improving stability. In contrast, nitroethenyl derivatives exhibit enhanced electrophilicity and reactivity in cycloadditions .

- Toxicity Gaps: While methylfurans have well-documented hepatotoxicity, nitroethyl furans require further toxicological profiling to assess risks in pharmaceutical or industrial use .

Actividad Biológica

2-(2-Nitroethyl)furan, a nitro-substituted furan derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a furan ring with a nitroethyl group, which may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of 2-(2-Nitroethyl)furan, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

The chemical structure of 2-(2-Nitroethyl)furan can be represented as follows:

This compound features a furan ring that is known for its ability to participate in various chemical reactions, including electrophilic substitutions and radical reactions.

Antimicrobial Properties

Recent studies have indicated that 2-(2-Nitroethyl)furan exhibits significant antimicrobial activity. It has been shown to enhance the efficacy of several antibiotics against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve the generation of reactive oxygen species (ROS), which exacerbates oxidative stress in bacterial cells, leading to increased cell death when combined with antibiotics like amoxicillin and ciprofloxacin .

Table 1: Interaction of 2-(2-Nitroethyl)furan with Antibiotics

| Antibiotic | Interaction Type | Effect on Bacterial Viability |

|---|---|---|

| Amoxicillin | Synergistic | Increased cell death |

| Ciprofloxacin | Synergistic | Increased cell death |

| Erythromycin | Additive | Moderate increase |

| Lincomycin | Additive | Moderate increase |

Cytotoxicity

The cytotoxic effects of 2-(2-Nitroethyl)furan have been evaluated in various cell lines. Studies indicate that at higher concentrations, this compound can induce apoptosis in cancer cells, suggesting potential as an anticancer agent. However, it also exhibits cytotoxicity towards normal cells, necessitating careful dosage optimization .

Oxidative Stress Induction

The primary mechanism through which 2-(2-Nitroethyl)furan exerts its biological effects appears to be via the induction of oxidative stress. The compound increases the production of superoxide anions and decreases levels of reduced glutathione, leading to enhanced lipid peroxidation as evidenced by elevated malondialdehyde levels in treated bacterial cells .

Quorum Sensing Inhibition

In addition to its antimicrobial properties, 2-(2-Nitroethyl)furan has been studied for its ability to interfere with quorum sensing (QS) mechanisms in bacteria. This inhibition can prevent biofilm formation and reduce virulence factor production in pathogens like Staphylococcus aureus, offering a novel approach to combat antibiotic resistance .

Case Studies

- Synergistic Effects on Antibiotic Efficacy : A study demonstrated that combining 2-(2-Nitroethyl)furan with standard antibiotics significantly improved their effectiveness against resistant bacterial strains. The study highlighted a notable reduction in minimum inhibitory concentrations (MICs) when used in combination therapy .

- Cytotoxicity Assessment : In vitro experiments assessed the cytotoxic effects of varying concentrations of 2-(2-Nitroethyl)furan on human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential utility in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.